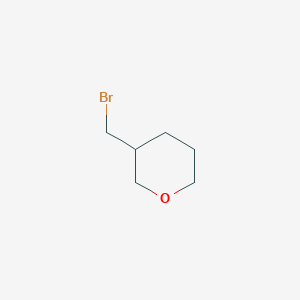

3-(Bromomethyl)tetrahydro-2H-pyran

Description

Propriétés

IUPAC Name |

3-(bromomethyl)oxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BrO/c7-4-6-2-1-3-8-5-6/h6H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLUWLWXZMXLDGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(COC1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30626974 | |

| Record name | 3-(Bromomethyl)oxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30626974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116131-44-3 | |

| Record name | 3-(Bromomethyl)oxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30626974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(bromomethyl)oxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Bromomethyl)tetrahydro-2H-pyran: Chemical Properties, Structure, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structural characteristics, and synthetic utility of 3-(Bromomethyl)tetrahydro-2H-pyran. This versatile building block is of significant interest to researchers in organic synthesis and medicinal chemistry due to the prevalence of the tetrahydropyran (THP) moiety in a wide array of natural products and pharmacologically active molecules.[1] The presence of a reactive bromomethyl group at the 3-position offers a convenient handle for introducing the THP scaffold into more complex molecular architectures.

Core Chemical and Physical Properties

3-(Bromomethyl)tetrahydro-2H-pyran is a colorless liquid at room temperature. A summary of its key physical and chemical properties is presented in Table 1. It is stable under normal storage conditions, though it should be kept in a tightly closed container in a dry, cool, and well-ventilated place.[2]

| Property | Value | Source |

| Molecular Formula | C₆H₁₁BrO | [2][3][4] |

| Molecular Weight | 179.05 g/mol | [2][3][4] |

| CAS Number | 116131-44-3 | [2][4] |

| IUPAC Name | 3-(bromomethyl)oxane | |

| Synonyms | 3-(Bromomethyl)tetrahydropyran, 3-BroMoMethyl tetrahydropyran | [2][3][4] |

| Boiling Point | 205 °C | [2] |

| Density | 1.359 g/cm³ | [2] |

| Flash Point | 81 °C | [2] |

| Refractive Index | 1.475 | [2] |

Structural Information

The structure of 3-(Bromomethyl)tetrahydro-2H-pyran consists of a saturated six-membered heterocyclic pyran ring with a bromomethyl substituent at the C3 position. Key structural identifiers are provided in Table 2.

| Identifier | Value | Source |

| SMILES | C1CCOC(C1)CBr | [3][4] |

| InChI | InChI=1S/C6H11BrO/c7-4-6-2-1-3-8-5-6/h6H,1-5H2 | |

| InChIKey | ZLUWLWXZMXLDGO-UHFFFAOYSA-N | [2] |

Experimental Protocols

Detailed experimental procedures for the synthesis of 3-(Bromomethyl)tetrahydro-2H-pyran and its subsequent use in alkylation reactions are outlined below.

Synthesis of 3-(Bromomethyl)tetrahydro-2H-pyran

The synthesis of 3-(Bromomethyl)tetrahydro-2H-pyran can be achieved in a two-step process starting from a commercially available precursor. The general workflow is depicted below.

Caption: Synthetic workflow for 3-(Bromomethyl)tetrahydro-2H-pyran.

Step 1: Synthesis of (Tetrahydro-2H-pyran-3-yl)methanol [1]

This procedure involves the reduction of tetrahydro-2H-pyran-3-carbaldehyde.

-

Materials:

-

Tetrahydro-2H-pyran-3-carbaldehyde

-

Sodium borohydride (NaBH₄)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

1 N Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve tetrahydro-2H-pyran-3-carbaldehyde in a co-solvent of DCM/MeOH (15:1) and cool the solution to a temperature between -5 °C and 10 °C.

-

Add sodium borohydride in several portions to the cooled solution.

-

Allow the reaction mixture to stir at room temperature for 4 hours.

-

Cool the mixture to 0 °C and cautiously add 1 N HCl (aq.) until gas evolution ceases.

-

Extract the mixture with DCM three times.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (tetrahydro-2H-pyran-3-yl)methanol as a colorless oil.

-

Step 2: Synthesis of 3-(Bromomethyl)tetrahydro-2H-pyran (Adapted from a similar procedure[5])

This step involves the bromination of the alcohol synthesized in Step 1.

-

Materials:

-

(Tetrahydro-2H-pyran-3-yl)methanol

-

Carbon tetrabromide (CBr₄)

-

Triphenylphosphine (PPh₃)

-

Dichloromethane (DCM)

-

-

Procedure:

-

Dissolve (tetrahydro-2H-pyran-3-yl)methanol and carbon tetrabromide in DCM and cool the solution in an ice bath.

-

Slowly add triphenylphosphine to the cooled reaction mixture.

-

Allow the reaction mixture to stir at room temperature for 1 hour.

-

Concentrate the mixture using a rotary evaporator.

-

Purify the residue by silica gel chromatography to obtain 3-(Bromomethyl)tetrahydro-2H-pyran.

-

Application in Synthesis: Alkylation of Phenols

3-(Bromomethyl)tetrahydro-2H-pyran is an effective alkylating agent for introducing the tetrahydropyran-3-ylmethyl moiety. A general protocol for the O-alkylation of a phenol is provided below.

Caption: O-Alkylation of phenols using 3-(Bromomethyl)tetrahydro-2H-pyran.

-

Materials:

-

Phenol derivative

-

3-(Bromomethyl)tetrahydro-2H-pyran

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Toluene

-

Water

-

Saturated brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Combine the phenol derivative, potassium carbonate, and 3-(Bromomethyl)tetrahydro-2H-pyran in DMF.

-

Stir the reaction mixture at an elevated temperature (e.g., 70 °C) for several hours.

-

After the reaction is complete, pour the mixture into water and extract with toluene.

-

Wash the combined organic layers with water and saturated brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent to yield the alkylated product.

-

Applications in Drug Development

The tetrahydropyran ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide range of biological activities. The stability of the THP ether linkage makes it a desirable feature in drug design. 3-(Bromomethyl)tetrahydro-2H-pyran serves as a key intermediate for the synthesis of these complex molecules.

A notable application is in the synthesis of liquid crystal compounds, such as trans-5-((4-ethoxy-2,3-difluorophenoxy)methyl)-2-propyltetrahydro-2H-pyran, which has potential applications in display technologies.[5] The synthesis involves the reaction of a substituted 5-(bromomethyl)tetrahydropyran with a phenol derivative, highlighting the utility of this class of reagents in creating complex molecular architectures.[5]

Safety and Handling

3-(Bromomethyl)tetrahydro-2H-pyran is classified as a skin corrosive and irritant, and an acute toxicant.[5] It is essential to handle this chemical in a well-ventilated area, preferably in a fume hood, while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid contact with skin and eyes, and prevent the inhalation of vapors. In case of contact, wash the affected area with plenty of water. Store the compound away from strong oxidizing agents and acids.[2]

References

- 1. (TETRAHYDRO-PYRAN-3-YL)-METHANOL synthesis - chemicalbook [chemicalbook.com]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. alfa-chemical.com [alfa-chemical.com]

- 4. chemscene.com [chemscene.com]

- 5. EP3228617A1 - Production method for tetrahydro-2h-pyran derivative - Google Patents [patents.google.com]

An In-depth Technical Guide to 3-(Bromomethyl)tetrahydro-2H-pyran

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(Bromomethyl)tetrahydro-2H-pyran, a key building block in organic synthesis. This document details its chemical identity, physicochemical properties, and a validated experimental protocol for its synthesis, tailored for professionals in research and drug development.

Chemical Identity and Nomenclature

The systematic IUPAC name for this compound is 3-(bromomethyl)oxane [1]. The more commonly used name, 3-(Bromomethyl)tetrahydro-2H-pyran, clearly delineates its structure: a fully saturated six-membered heterocyclic ring containing one oxygen atom ("tetrahydro-2H-pyran") with a brominated methyl group attached at the third carbon position[1].

Several synonyms are used in literature and commercial listings to refer to this compound. These include:

-

PYRAN, 3-(BROMOMETHYL)TETRAHYDRO-[1]

-

3-BroMoMethyl tetrahydropyran[2]

-

2H-Pyran, 3-(broMoMethyl)tetrahydro-

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for 3-(Bromomethyl)tetrahydro-2H-pyran is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 116131-44-3 | [1] |

| Molecular Formula | C₆H₁₁BrO | [1] |

| Molecular Weight | 179.05 g/mol | [2] |

| Density | 1.359 g/cm³ | [3] |

| Boiling Point | 205 °C | [3] |

| Flash Point | 81 °C | [3] |

| Refractive Index | 1.475 | [3] |

| InChI Key | ZLUWLWXZMXLDGO-UHFFFAOYSA-N | [1] |

Experimental Protocol: Synthesis of 3-(Bromomethyl)tetrahydro-2H-pyran

The following section provides a detailed methodology for the synthesis of 3-(Bromomethyl)tetrahydro-2H-pyran from its precursor, (tetrahydro-2H-pyran-3-yl)methanol. This procedure is adapted from a well-established method for the bromination of primary alcohols, commonly known as the Appel reaction.

Materials and Reagents

-

(Tetrahydro-2H-pyran-3-yl)methanol

-

Carbon tetrabromide (CBr₄)

-

Triphenylphosphine (PPh₃)

-

Dichloromethane (CH₂Cl₂)

-

Silica gel for column chromatography

-

Standard laboratory glassware and equipment

Synthetic Procedure

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (tetrahydro-2H-pyran-3-yl)methanol and carbon tetrabromide in dichloromethane.

-

Addition of Triphenylphosphine: Cool the solution in an ice bath. To this cooled solution, add a solution of triphenylphosphine in dichloromethane dropwise.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting residue by silica gel column chromatography to yield the final product, 3-(Bromomethyl)tetrahydro-2H-pyran.

Visualizations

Synthesis Pathway

The following diagram illustrates the synthetic route from (tetrahydro-2H-pyran-3-yl)methanol to 3-(Bromomethyl)tetrahydro-2H-pyran via the Appel reaction.

Caption: Synthesis of 3-(Bromomethyl)tetrahydro-2H-pyran.

Chemical Identifier Relationships

This diagram shows the logical relationship between the different identifiers for the target compound.

Caption: Identifiers for 3-(Bromomethyl)tetrahydro-2H-pyran.

References

Spectroscopic Data for 3-(Bromomethyl)tetrahydro-2H-pyran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of the synthetic intermediate, 3-(Bromomethyl)tetrahydro-2H-pyran. Due to the limited availability of public domain spectral data for this specific isomer, this document focuses on the standardized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented alongside illustrative data table structures.

Spectroscopic Data Summary

Table 1: ¹H NMR Data for 3-(Bromomethyl)tetrahydro-2H-pyran

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| Data not available | Data not available | Data not available | Data not available | Data not available |

Table 2: ¹³C NMR Data for 3-(Bromomethyl)tetrahydro-2H-pyran

| Chemical Shift (δ) ppm | Assignment |

| Data not available | Data not available |

Table 3: IR Spectroscopy Data for 3-(Bromomethyl)tetrahydro-2H-pyran

| Frequency (cm⁻¹) | Intensity | Assignment |

| Data not available | Data not available | Data not available |

Table 4: Mass Spectrometry Data for 3-(Bromomethyl)tetrahydro-2H-pyran

| m/z | Relative Intensity (%) | Assignment |

| Data not available | Data not available | Data not available |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of 3-(Bromomethyl)tetrahydro-2H-pyran (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, approximately 0.6-0.7 mL) in a clean, dry NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm). The tube is then capped and gently agitated to ensure a homogeneous solution.

¹H NMR Spectroscopy Protocol: Proton NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. Standard acquisition parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (commonly 16 or 32), and a relaxation delay of 1-2 seconds.

¹³C NMR Spectroscopy Protocol: Carbon-13 NMR spectra are acquired on the same spectrometer. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a greater number of scans (often several hundred to thousands) and a longer relaxation delay (2-5 seconds) are required. Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample such as 3-(Bromomethyl)tetrahydro-2H-pyran, a neat spectrum is typically obtained. A single drop of the neat liquid is placed between two polished salt plates (e.g., NaCl or KBr). The plates are then gently pressed together to form a thin liquid film.

FTIR Spectroscopy Protocol: The prepared salt plates are mounted in the sample holder of a Fourier-Transform Infrared (FTIR) spectrometer. The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the clean, empty salt plates is recorded first and automatically subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences.

Mass Spectrometry (MS)

Sample Preparation: A dilute solution of 3-(Bromomethyl)tetrahydro-2H-pyran is prepared by dissolving a small amount of the compound in a volatile organic solvent (e.g., methanol or acetonitrile).

Electron Ionization (EI) Mass Spectrometry Protocol: The prepared solution is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS). In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation of the molecule. The resulting positively charged ions are then accelerated into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion, generating the mass spectrum.

Visualizations

The following diagrams illustrate the workflow of spectroscopic analysis.

Caption: Workflow for Spectroscopic Analysis.

Caption: NMR Signal Generation Pathway.

In-depth Technical Guide: Synthesis of 3-(Bromomethyl)tetrahydro-2H-pyran from (tetrahydro-2H-pyran-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-(bromomethyl)tetrahydro-2H-pyran, a valuable building block in medicinal chemistry and organic synthesis, from its corresponding alcohol, (tetrahydro-2H-pyran-3-yl)methanol. This document details the prevalent synthetic methodologies, provides in-depth experimental protocols, and presents key quantitative data to facilitate reproducible and efficient synthesis.

Introduction

3-(Bromomethyl)tetrahydro-2H-pyran serves as a key intermediate in the synthesis of a variety of pharmaceutical compounds and complex molecules. Its tetrahydropyran motif is a common feature in numerous natural products and bioactive molecules, imparting favorable pharmacokinetic properties. The bromomethyl group provides a reactive handle for nucleophilic substitution, enabling the introduction of the tetrahydropyran-3-ylmethyl moiety into a target structure. This guide focuses on the direct conversion of the readily available (tetrahydro-2H-pyran-3-yl)methanol to its corresponding bromide.

Synthetic Methodologies

The conversion of a primary alcohol to an alkyl bromide is a fundamental transformation in organic synthesis. For the synthesis of 3-(bromomethyl)tetrahydro-2H-pyran, two principal methods are widely employed: reaction with phosphorus tribromide (PBr₃) and the Appel reaction using carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃).

1. Bromination with Phosphorus Tribromide (PBr₃)

This is a classic and effective method for converting primary and secondary alcohols to alkyl bromides. The reaction typically proceeds via an Sₙ2 mechanism, resulting in an inversion of stereochemistry if the alcohol is chiral. The alcohol oxygen attacks the phosphorus atom of PBr₃, forming a good leaving group which is subsequently displaced by a bromide ion.

2. The Appel Reaction

The Appel reaction provides a mild and versatile alternative for the conversion of alcohols to alkyl halides. In this case, triphenylphosphine and carbon tetrabromide are used to generate a phosphonium salt in situ. The alcohol then reacts with this intermediate to form an alkoxyphosphonium salt, which is subsequently displaced by the bromide ion in an Sₙ2 fashion. This method is known for its high yields and compatibility with a wide range of functional groups. A patent for a similar transformation on a substituted tetrahydropyran derivative reports a yield of 78.7% using this method.

Quantitative Data

The following table summarizes the key quantitative data for the starting material and the product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| (tetrahydro-2H-pyran-3-yl)methanol | C₆H₁₂O₂ | 116.16 | - | - |

| 3-(Bromomethyl)tetrahydro-2H-pyran | C₆H₁₁BrO | 179.05 | 63-65 (5 mmHg) | 1.432 |

Experimental Protocols

The following are detailed experimental protocols for the two primary synthetic methods.

Method 1: Bromination with Phosphorus Tribromide (PBr₃)

Materials:

-

(tetrahydro-2H-pyran-3-yl)methanol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether or dichloromethane

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and other standard glassware.

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (tetrahydro-2H-pyran-3-yl)methanol in anhydrous diethyl ether or dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add phosphorus tribromide (approximately 0.33-0.40 equivalents) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (monitor by TLC).

-

Upon completion, carefully pour the reaction mixture over ice and quench with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether or dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 3-(bromomethyl)tetrahydro-2H-pyran.

Method 2: The Appel Reaction (CBr₄/PPh₃)

This protocol is adapted from a procedure for a similar substrate.

Materials:

-

(tetrahydro-2H-pyran-3-yl)methanol

-

Carbon tetrabromide (CBr₄)

-

Triphenylphosphine (PPh₃)

-

Anhydrous dichloromethane

-

Round-bottom flask, magnetic stirrer, and other standard glassware.

Procedure:

-

To a solution of (tetrahydro-2H-pyran-3-yl)methanol (1.0 eq.) and carbon tetrabromide (1.1-1.5 eq.) in anhydrous dichloromethane, add triphenylphosphine (1.1-1.5 eq.) portionwise at 0 °C under an inert atmosphere.

-

Stir the reaction mixture at room temperature for 1-3 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to remove the triphenylphosphine oxide byproduct and isolate the desired 3-(bromomethyl)tetrahydro-2H-pyran. A reported yield for a similar reaction is 78.7%.

Visualizations

Synthetic Workflow

Caption: Synthetic routes to 3-(bromomethyl)tetrahydro-2H-pyran.

Logical Relationship of the Appel Reaction Mechanism

Caption: Key steps in the Appel reaction mechanism.

Conclusion

This technical guide outlines two reliable and efficient methods for the synthesis of 3-(bromomethyl)tetrahydro-2H-pyran from (tetrahydro-2H-pyran-3-yl)methanol. The choice between the phosphorus tribromide and Appel reaction methodologies may depend on factors such as substrate sensitivity, desired yield, and ease of purification. The provided experimental protocols and data serve as a valuable resource for researchers in the fields of organic synthesis and drug development, enabling the consistent production of this important chemical intermediate.

Navigating the Ambiguity of 3-(Bromomethyl)oxane: A Technical Guide to its Physical Properties

For Immediate Release

This technical guide addresses the ambiguity surrounding the chemical name "3-(bromomethyl)oxane" and provides a comprehensive overview of the physical properties for its three likely interpretations: 3-(bromomethyl)oxetane , 3,3-bis(bromomethyl)oxetane , and 3-(bromomethyl)tetrahydro-2H-pyran . This document is intended for researchers, scientists, and professionals in drug development and materials science who require precise data on these compounds.

The inconsistent use of nomenclature in chemical databases and literature can lead to confusion. "Oxane" can refer to a four-membered oxetane ring or a six-membered tetrahydropyran ring, leading to the varied interpretations of the specified chemical. This guide clarifies these distinctions and presents the available physical property data for each compound in a structured format.

Interpreting "3-(Bromomethyl)oxane"

The ambiguity in the term "oxane" necessitates a clear definition of the compounds discussed in this guide. The following diagram illustrates the structural relationship between the three interpretations.

Physical Properties of 3-(Bromomethyl)oxetane

3-(Bromomethyl)oxetane is a derivative of oxetane, a four-membered heterocyclic ether.

| Physical Property | Value | Reference |

| Molecular Formula | C₄H₇BrO | [1] |

| Molecular Weight | 151.00 g/mol | [1] |

| Physical Form | Colorless to light yellow liquid/solid | |

| Boiling Point | 160.4 ± 15.0 °C (Predicted) | |

| Density | 1.568 ± 0.06 g/cm³ (Predicted) | |

| Flash Point | 62 °C | |

| Solubility | Water: Not Available. Expected to be sparingly soluble. Soluble in many organic solvents. | [2] |

Physical Properties of 3,3-bis(Bromomethyl)oxetane

This compound is a di-substituted derivative of oxetane.

| Physical Property | Value | Reference |

| Molecular Formula | C₅H₈Br₂O | [3] |

| Molecular Weight | 243.92 g/mol | [3] |

| Physical Form | White to colorless solid | |

| Melting Point | 25 °C | |

| Boiling Point | 125 °C at 23 mmHg | |

| Density | 1.83 g/cm³ at 25 °C | |

| Solubility | Expected to be insoluble in water. Soluble in organic solvents like methyl tert-butyl ether (MTBE) and ethanol. | [4] |

Physical Properties of 3-(Bromomethyl)tetrahydro-2H-pyran

This compound, also referred to as 3-(bromomethyl)oxane, is a derivative of tetrahydropyran, a six-membered heterocyclic ether.

| Physical Property | Value | Reference |

| Molecular Formula | C₆H₁₁BrO | [5][6] |

| Molecular Weight | 179.05 g/mol | [5][6] |

| Physical Form | Liquid | |

| Boiling Point | 205 °C | [6] |

| Density | 1.359 g/cm³ | [6] |

| Refractive Index | 1.475 | [6] |

| Flash Point | 81 °C | [6] |

| Solubility | Expected to be sparingly soluble in water. Soluble in common organic solvents. |

Experimental Protocols

Detailed experimental procedures for the determination of the physical properties of these specific compounds are not widely published. However, standard methodologies for organic compounds are applicable.

Determination of Melting Point

The melting point of a solid compound can be determined using a melting point apparatus.

-

Sample Preparation : A small, finely powdered sample of the solid is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup : The capillary tube is placed in the heating block of a melting point apparatus.

-

Heating and Observation : The sample is heated at a steady, slow rate (1-2 °C per minute) near the expected melting point.

-

Data Recording : The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Determination of Boiling Point

The boiling point of a liquid can be determined by distillation.

-

Apparatus Setup : A simple distillation apparatus is assembled, consisting of a distilling flask, a condenser, a receiving flask, and a thermometer. The liquid sample is placed in the distilling flask with boiling chips.

-

Heating : The flask is gently heated.

-

Equilibrium : As the liquid boils, the vapor rises and surrounds the thermometer bulb. The temperature will rise and then stabilize.

-

Data Recording : The constant temperature observed during the distillation of the bulk of the liquid is recorded as the boiling point.

Determination of Density

The density of a liquid can be determined by measuring the mass of a known volume.

-

Volume Measurement : A precise volume of the liquid is measured using a volumetric flask or a pycnometer.

-

Mass Measurement : The mass of the measured volume is determined using an analytical balance.

-

Calculation : Density is calculated by dividing the mass of the liquid by its volume.

Determination of Solubility

The solubility of a compound in various solvents is determined by qualitative observation.

-

Sample Preparation : A small amount of the compound (e.g., 10-20 mg) is placed in a test tube.

-

Solvent Addition : A small volume of the solvent (e.g., 1 mL) is added.

-

Observation : The mixture is agitated, and the solubility is observed at room temperature. If the compound does not dissolve, the mixture may be gently heated. The results are typically recorded as soluble, partially soluble, or insoluble.

This guide provides a consolidated resource for the physical properties of compounds that may be identified as "3-(bromomethyl)oxane." Researchers are encouraged to verify the identity of their specific compound through analytical methods such as NMR and mass spectrometry to ensure the correct data is being applied.

References

- 1. 3-(Bromomethyl)oxetane | Sigma-Aldrich [sigmaaldrich.com]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. Oxetane, 3,3-bis(bromomethyl)- | C5H8Br2O | CID 75464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3,3-BIS(BROMOMETHYL)OXETANE | 2402-83-7 [chemicalbook.com]

- 5. chemscene.com [chemscene.com]

- 6. echemi.com [echemi.com]

A Technical Guide to 3-(Bromomethyl)tetrahydro-2H-pyran (CAS: 116131-44-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(Bromomethyl)tetrahydro-2H-pyran, a key building block in medicinal chemistry and drug discovery. This document details its chemical and physical properties, safety information, synthesis, and its application in the development of novel therapeutics, particularly as a component of P2X7 receptor antagonists.

Chemical Identification and Properties

3-(Bromomethyl)tetrahydro-2H-pyran is a heterocyclic compound featuring a tetrahydropyran ring substituted with a bromomethyl group. This structure provides a versatile scaffold for the synthesis of more complex molecules.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 116131-44-3 |

| Molecular Formula | C₆H₁₁BrO |

| Molecular Weight | 179.05 g/mol |

| IUPAC Name | 3-(Bromomethyl)tetrahydro-2H-pyran |

| Synonyms | 3-(Bromomethyl)oxane, 3-Bromomethyl tetrahydropyran |

| SMILES | C1CCOC(C1)CBr |

| InChI Key | ZLUWLWXZMXLDGO-UHFFFAOYSA-N |

Table 2: Physical and Chemical Properties

| Property | Value | Reference |

| Physical State | Liquid | [1] |

| Color | Pale yellow | [1] |

| Boiling Point | 63-65 °C @ 5 mmHg | [1] |

| Density | 1.432 g/mL | [1] |

| Flash Point | 81 °C | [2] |

| Refractive Index | 1.475 | [2] |

| Solubility | No data available | |

| Purity | ≥98% (commercially available) | [3] |

| Storage | Store at 4°C, light sensitive. | [1][3] |

Safety and Handling

3-(Bromomethyl)tetrahydro-2H-pyran is classified as a corrosive substance and requires careful handling in a well-ventilated area, preferably within a fume hood.[1]

Table 3: Hazard Identification and Precautionary Measures

| Hazard | GHS Classification | Precautionary Statements |

| Corrosive | Skin Corrosion/Irritation, Category 1B | P260: Do not breathe dust/fume/gas/mist/vapours/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P330+P331: IF SWALLOWED: rinse mouth. Do NOT induce vomiting. P303+P361+P353: IF ON SKIN (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Acute Toxicity | Acute Toxicity, Oral (Category 4), Dermal (Category 4), Inhalation (Category 4) | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P271: Use only outdoors or in a well-ventilated area. |

| Flammability | Flammable Liquid (Category 4) | H227: Combustible liquid. |

Personal Protective Equipment (PPE):

-

Respiratory Protection: Self-contained breathing apparatus should be available in case of emergency.[1]

-

Hand Protection: Impermeable gloves.[1]

-

Eye Protection: Tightly fitting safety goggles and an eye bath should be readily available.[1]

-

Skin Protection: Impermeable protective clothing.[1]

In case of fire, use carbon dioxide, dry chemical powder, or foam as extinguishing media.[1] Combustion may produce toxic fumes of carbon monoxide, carbon dioxide, and hydrogen bromide.[1]

Synthesis and Experimental Protocols

The synthesis of 3-(Bromomethyl)tetrahydro-2H-pyran is typically achieved through the bromination of the corresponding alcohol, (Tetrahydro-2H-pyran-3-yl)methanol. Common brominating agents for primary alcohols include phosphorus tribromide (PBr₃) and the Appel reaction (carbon tetrabromide and triphenylphosphine).

Proposed Synthesis Workflow

Caption: Proposed workflow for the synthesis of 3-(Bromomethyl)tetrahydro-2H-pyran.

Experimental Protocol: Bromination via Appel Reaction

This protocol is a proposed method based on the well-established Appel reaction for the conversion of primary alcohols to alkyl bromides.

Materials:

-

(Tetrahydro-2H-pyran-3-yl)methanol

-

Carbon tetrabromide (CBr₄)

-

Triphenylphosphine (PPh₃)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (Tetrahydro-2H-pyran-3-yl)methanol (1.0 eq) in anhydrous dichloromethane.

-

Add carbon tetrabromide (1.1 eq) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of triphenylphosphine (1.1 eq) in anhydrous dichloromethane to the cooled mixture.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient, to yield 3-(Bromomethyl)tetrahydro-2H-pyran.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Role in Drug Discovery and Medicinal Chemistry

The tetrahydropyran (THP) moiety is a privileged scaffold in medicinal chemistry due to its favorable physicochemical properties. It is often employed as a bioisosteric replacement for carbocyclic rings, such as cyclohexane.

Advantages of the Tetrahydropyran Moiety

Caption: Key advantages of incorporating the tetrahydropyran scaffold in drug candidates.

The inclusion of the THP ring can lead to:

-

Improved ADME Properties: The oxygen atom in the THP ring can act as a hydrogen bond acceptor, which can improve the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.

-

Enhanced Solubility: The polar ether linkage generally increases the aqueous solubility of a molecule compared to its carbocyclic analog.

-

Metabolic Stability: The THP ring is often more resistant to metabolic degradation than other cyclic systems.

-

Bioisosterism: As a bioisostere of cyclohexane, the THP moiety can maintain or improve binding affinity to a biological target while favorably modulating the compound's overall properties.

Application in the Synthesis of P2X7 Antagonists

3-(Bromomethyl)tetrahydro-2H-pyran has been utilized as a key intermediate in the synthesis of potent and selective antagonists of the P2X7 receptor.[4][5] The P2X7 receptor, an ATP-gated ion channel, is implicated in a variety of inflammatory and neurological disorders.

Activation of the P2X7 receptor by extracellular ATP triggers a cascade of intracellular signaling events.

Caption: Simplified signaling cascade initiated by P2X7 receptor activation.

The activation of the P2X7 receptor leads to the opening of a non-selective cation channel, resulting in an influx of Ca²⁺ and Na⁺ and an efflux of K⁺.[6] This ionic flux is a key trigger for the assembly and activation of the NLRP3 inflammasome, a multiprotein complex that activates caspase-1.[6] Activated caspase-1 then cleaves pro-interleukin-1β (pro-IL-1β) into its mature, pro-inflammatory form, IL-1β, which is subsequently released from the cell, contributing to inflammatory responses.[6]

By incorporating the 3-(bromomethyl)tetrahydro-2H-pyran moiety, medicinal chemists can synthesize novel P2X7 antagonists that modulate this signaling pathway, offering potential therapeutic benefits for a range of inflammatory and neurodegenerative diseases.

Conclusion

3-(Bromomethyl)tetrahydro-2H-pyran is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its favorable physicochemical properties, conferred by the tetrahydropyran ring, make it an attractive component for the design of novel therapeutics. The ability to readily introduce this scaffold into molecules via its reactive bromomethyl group, coupled with its demonstrated utility in the synthesis of P2X7 receptor antagonists, underscores its importance for researchers and scientists in the pharmaceutical industry. Careful adherence to safety protocols is essential when handling this corrosive compound.

References

- 1. Alcohol to Bromide - PBr3 [commonorganicchemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. TCI Practical Example: Bromination of an Alkyl Alcohol through the Appel Reaction | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. WO2018202694A1 - Heterocyclic p2x7 antagonists - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]

An In-depth Technical Guide to the Reactivity Profile of 3-(Bromomethyl)tetrahydro-2H-pyran

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity profile of 3-(bromomethyl)tetrahydro-2H-pyran, a versatile heterocyclic building block in organic synthesis and medicinal chemistry. The document details its synthesis, nucleophilic substitution reactions, elimination pathways, reduction, and the formation of organometallic reagents. Emphasis is placed on providing quantitative data, detailed experimental protocols, and the context of its application in drug discovery, particularly in the development of kinase inhibitors.

Introduction

3-(Bromomethyl)tetrahydro-2H-pyran is a valuable synthetic intermediate characterized by a saturated six-membered tetrahydropyran (THP) ring with a reactive bromomethyl substituent at the 3-position. The THP motif is prevalent in numerous natural products and pharmacologically active molecules, valued for its conformational rigidity and favorable metabolic stability.[1][2] The presence of the primary alkyl bromide in 3-(bromomethyl)tetrahydro-2H-pyran provides a reactive handle for a variety of chemical transformations, making it a key component in the synthesis of more complex molecular architectures.

Synthesis of 3-(Bromomethyl)tetrahydro-2H-pyran

The most common and direct route to 3-(bromomethyl)tetrahydro-2H-pyran involves the bromination of the corresponding alcohol, (tetrahydro-2H-pyran-3-yl)methanol. This precursor alcohol can be synthesized by the reduction of tetrahydro-2H-pyran-3-carbaldehyde.

Synthesis of (Tetrahydro-2H-pyran-3-yl)methanol

A typical procedure involves the reduction of tetrahydro-2H-pyran-3-carbaldehyde with a mild reducing agent such as sodium borohydride (NaBH₄).

Experimental Protocol: To a solution of tetrahydro-2H-pyran-3-carbaldehyde (1 equivalent) in a mixture of dichloromethane (DCM) and methanol (MeOH) (typically 15:1) at -5 to -10 °C, sodium borohydride (0.6 equivalents) is added in portions. The reaction mixture is stirred at room temperature for 4 hours. The reaction is then quenched by the addition of 1 N HCl (aq.) at 0 °C until gas evolution ceases. The product is extracted with DCM, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield (tetrahydro-2H-pyran-3-yl)methanol.[3]

| Reactant | Molar Ratio | Solvent | Temperature | Time | Yield |

| Tetrahydro-2H-pyran-3-carbaldehyde | 1 | DCM/MeOH | -10 °C to rt | 4 h | 91% |

| Sodium Borohydride | 0.6 | (15:1) |

Bromination of (Tetrahydro-2H-pyran-3-yl)methanol

The conversion of the primary alcohol to the corresponding bromide is typically achieved using standard brominating agents like phosphorus tribromide (PBr₃) or carbon tetrabromide (CBr₄) in the presence of triphenylphosphine (PPh₃).

Experimental Workflow for Bromination:

References

A Technical Guide to 3-(Bromomethyl)tetrahydro-2H-pyran: Core Structure and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Bromomethyl)tetrahydro-2H-pyran is a versatile heterocyclic building block of significant interest in organic synthesis and medicinal chemistry. Its structure is characterized by a stable, saturated tetrahydropyran (THP) ring, which is a common motif in numerous natural products and pharmacologically active molecules.[1] The key to its synthetic utility lies in the bromomethyl group attached at the 3-position, which serves as a reactive handle for a wide range of chemical modifications.[1] This guide provides a technical overview of its structural features, physicochemical properties, synthetic utility, and applications in drug discovery.

Core Structural and Chemical Identity

The nomenclature "3-(Bromomethyl)tetrahydro-2H-pyran" precisely describes its molecular architecture. "Tetrahydro-2H-pyran" denotes a six-membered, saturated heterocyclic ring containing one oxygen atom.[1] The "3-(bromomethyl)" substituent indicates a -CH₂Br group attached to the third carbon atom of this ring.[1] This combination of a stable aliphatic ether scaffold and a reactive alkyl bromide functional group makes it a valuable intermediate.

The core structural features can be broken down into two key components: the tetrahydropyran scaffold, which provides steric bulk and influences solubility, and the bromomethyl group, which acts as the primary site of reactivity.

Diagram 1: Key Structural Components

Table 1: Chemical Identifiers and Properties

| Identifier | Value | Reference(s) |

|---|---|---|

| IUPAC Name | 3-(bromomethyl)oxane | [1][2] |

| CAS Number | 116131-44-3 | [1][3][4] |

| Molecular Formula | C₆H₁₁BrO | [1][3][4] |

| Molecular Weight | 179.05 g/mol | [3][4] |

| InChI Key | ZLUWLWXZMXLDGO-UHFFFAOYSA-N | [1][3] |

| SMILES | BrCC1COCCC1 |[4] |

Physicochemical Properties

3-(Bromomethyl)tetrahydro-2H-pyran is a colorless liquid under standard conditions. Its physical and computational properties are summarized below, providing essential data for reaction planning and safety assessments.

Table 2: Physicochemical Data

| Property | Value | Reference(s) |

|---|---|---|

| Appearance | Colorless Liquid | |

| Boiling Point | 205 °C | [3] |

| Density | 1.359 g/mL | [3] |

| Flash Point | 81 °C | [3] |

| Refractive Index | 1.475 | [3] |

| Polar Surface Area (TPSA) | 9.23 Ų | [3][4] |

| LogP (XLogP3) | 1.6 - 1.8079 | [3][4] |

| Rotatable Bonds | 1 |[4] |

Reactivity and Synthetic Utility

The primary chemical significance of 3-(bromomethyl)tetrahydro-2H-pyran is its function as an effective alkylating agent.[1] The carbon-bromine bond is polarized, making the methylene carbon electrophilic and the bromide ion an excellent leaving group. This allows for the facile introduction of the "tetrahydropyran-3-ylmethyl" moiety onto a variety of nucleophiles.

This reactivity is crucial for building more complex molecular architectures, particularly in the synthesis of pharmaceutical intermediates and other heterocyclic systems.[1] A common application involves the Williamson ether synthesis, where the compound reacts with phenoxides or alkoxides to form ethers.[1]

Diagram 2: General Nucleophilic Substitution Workflow

Synthesis and Experimental Protocols

The most common and direct route to 3-(bromomethyl)tetrahydro-2H-pyran involves the bromination of its corresponding alcohol precursor, (tetrahydro-2H-pyran-3-yl)methanol. This transformation is typically achieved using standard brominating agents. A well-established method is the Appel reaction, which utilizes triphenylphosphine (PPh₃) and a bromine source like carbon tetrabromide (CBr₄).

Diagram 3: Synthetic Pathway via Appel Reaction

Experimental Protocol: Synthesis of a Substituted Analog

While a specific protocol for the parent compound is not detailed in the provided results, a patent describes a closely related synthesis of 5-(bromomethyl)-2-propyltetrahydro-2H-pyran , which serves as an excellent model for the methodology.

-

Objective: To convert (6-propyltetrahydro-2H-pyran-3-yl)methanol to its bromomethyl derivative.

-

Reagents and Materials:

-

(6-propyltetrahydro-2H-pyran-3-yl)methanol (1.0 eq, 63.19 mmol)

-

Carbon tetrabromide (1.05 eq, 66.35 mmol)

-

Triphenylphosphine (1.05 eq, 66.35 mmol)

-

Dichloromethane (CH₂Cl₂) as solvent

-

-

Procedure:

-

A solution of (6-propyltetrahydro-2H-pyran-3-yl)methanol and carbon tetrabromide in dichloromethane is prepared.

-

The reaction vessel is cooled using an ice bath.

-

Triphenylphosphine is added portion-wise to the cooled solution.

-

After the addition is complete, the reaction mixture is stirred at room temperature for 1 hour.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The resulting residue is purified by silica gel chromatography to yield the final product.

-

-

Yield: 78.7%.

Spectroscopic and Analytical Data

Table 3: Expected Spectroscopic Features

| Technique | Expected Signals |

|---|---|

| ¹H NMR | Multiplets in the range of 1.5-2.5 ppm (aliphatic CH and CH₂ protons on the pyran ring).Multiplets in the range of 3.3-4.0 ppm (protons on carbons adjacent to the oxygen, -OCH₂- and -OCH-).A downfield signal, likely a doublet or doublet of doublets, for the brominated methylene protons (-CH₂Br). |

| ¹³C NMR | A signal for the carbon of the bromomethyl group (-CH₂Br), typically in the 30-40 ppm range.Multiple signals in the aliphatic region (20-80 ppm) corresponding to the five distinct carbons of the tetrahydropyran ring. |

| IR (Infrared) | C-H stretching (alkane) ~2850-2950 cm⁻¹.C-O stretching (ether) ~1050-1150 cm⁻¹.C-Br stretching ~500-600 cm⁻¹. |

| Mass Spec (EI) | A molecular ion peak (M⁺) at m/z 178 and 180 in an approximate 1:1 ratio, characteristic of a single bromine atom.Fragmentation patterns corresponding to the loss of Br, CH₂Br, and cleavage of the pyran ring. |

Applications in Drug Discovery and Development

The tetrahydropyran ring is a privileged scaffold in medicinal chemistry, valued for its metabolic stability and its ability to act as a bioisostere for other groups, such as phenyl or piperidine rings.[5] It provides a three-dimensional structure that can effectively orient substituents for optimal interaction with biological targets.

The introduction of the THP moiety using building blocks like 3-(bromomethyl)tetrahydro-2H-pyran is a common strategy in drug design. For instance, the related 3,6-dihydro-2H-pyran (DHP) has been successfully used as a replacement for the morpholine group in developing highly potent and selective inhibitors of the mammalian target of rapamycin (mTOR), a key protein in cancer signaling pathways. This demonstrates the utility of the pyran core as a hinge-binding motif in kinase inhibitors.

Safety and Handling

3-(Bromomethyl)tetrahydro-2H-pyran is classified as a hazardous substance and must be handled with appropriate precautions.

Table 4: Safety and Handling Information

| Category | Recommendation | Reference(s) |

|---|---|---|

| Hazards | Harmful if swallowed, inhaled, or in contact with skin. Causes serious skin and eye irritation. May cause respiratory irritation. | [3] |

| Handling | Use only in a well-ventilated area or fume hood. Wear suitable protective clothing, gloves, and eye/face protection. Avoid formation of aerosols. Use non-sparking tools. | [3] |

| Storage | Store in a cool, dry, and well-ventilated place. Keep the container tightly closed. Store locked up. | [3] |

| Incompatibilities | Strong oxidizing agents, strong acids. | |

Conclusion

3-(Bromomethyl)tetrahydro-2H-pyran is a valuable and versatile synthetic intermediate. Its key structural features—a stable tetrahydropyran core and a reactive bromomethyl group—make it an ideal building block for introducing the THP moiety in the synthesis of complex organic molecules. Its application in constructing pharmacologically relevant compounds underscores its importance for researchers in synthetic chemistry and drug development. Proper handling and an understanding of its reactivity are essential for its effective and safe utilization in the laboratory.

References

An In-depth Technical Guide to 3-(Bromomethyl)tetrahydro-2H-pyran for Researchers and Drug Development Professionals

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 3-(Bromomethyl)tetrahydro-2H-pyran, a valuable building block in medicinal chemistry and drug discovery. This document details its commercial availability, key chemical properties, synthesis protocols, and applications in the development of novel therapeutics.

Chemical Properties and Commercial Availability

3-(Bromomethyl)tetrahydro-2H-pyran, also known as 3-(bromomethyl)oxane, is a heterocyclic compound widely utilized as a synthetic intermediate. Its structure features a stable tetrahydropyran ring with a reactive bromomethyl group at the 3-position, making it an effective alkylating agent for introducing the tetrahydropyran-3-ylmethyl moiety into various molecules.[1]

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 116131-44-3 | [1][2][3][4] |

| Molecular Formula | C₆H₁₁BrO | [1][2][3][4] |

| Molecular Weight | 179.05 g/mol | [2][3][4] |

| Appearance | Colorless to light yellow clear liquid | |

| Density | ~1.432 g/mL | [5] |

| Boiling Point | 205 °C | [2] |

| Flash Point | 81 °C | [2] |

| Refractive Index | ~1.475 | [2] |

| Solubility | Soluble in common organic solvents such as dichloromethane and methanol. | |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Recommended storage at 4°C. | [2][3][4] |

Commercial Suppliers and Specifications

A variety of chemical suppliers offer 3-(Bromomethyl)tetrahydro-2H-pyran, typically with purities of 98% or higher. The following table summarizes the offerings from several prominent suppliers.

| Supplier | Product Number | Purity | Analytical Data Available |

| Sigma-Aldrich | APO455832675 | Not specified, but available | Certificate of Analysis (CoA), Certificate of Origin (COO) |

| ChemScene | CS-D0475 | ≥98% | SDS |

| JHECHEM CO LTD | Not specified | Not specified | Safety Data Sheet (SDS) |

| Parchem | Not specified | Not specified | Typical Product Specifications |

| Apollo Scientific | APO455832675 | Not specified | CoA, COO, MSDS |

| Tokyo Chemical Industry (TCI) | B6596 (for the 4-isomer) | >98.0% (GC) | SDS, Specifications |

Synthesis of 3-(Bromomethyl)tetrahydro-2H-pyran

The most common and efficient method for the synthesis of 3-(Bromomethyl)tetrahydro-2H-pyran is through the bromination of its corresponding alcohol, (tetrahydro-2H-pyran-3-yl)methanol. The Appel reaction, which utilizes triphenylphosphine and a bromine source like carbon tetrabromide, is a well-established method for this transformation.

Synthesis of the Precursor: (tetrahydro-2H-pyran-3-yl)methanol

The precursor alcohol can be synthesized by the reduction of tetrahydro-2H-pyran-3-carbaldehyde.

Experimental Protocol: Reduction of Tetrahydro-2H-pyran-3-carbaldehyde

-

Materials:

-

Tetrahydro-2H-pyran-3-carbaldehyde

-

Sodium borohydride (NaBH₄)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

1 N Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve tetrahydro-2H-pyran-3-carbaldehyde (1.0 eq) in a co-solvent of DCM/MeOH (15:1) and cool the solution to a temperature between -5 °C and 10 °C.

-

Add sodium borohydride (0.6 eq) in several portions, maintaining the temperature.

-

Stir the reaction mixture at room temperature for 4 hours.

-

Cool the mixture to 0 °C and cautiously add 1 N HCl dropwise until gas evolution ceases to quench the excess NaBH₄.

-

Extract the mixture with dichloromethane (3x).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (tetrahydro-2H-pyran-3-yl)methanol as a colorless oil (yield ~91%).[6]

-

Bromination of (tetrahydro-2H-pyran-3-yl)methanol via the Appel Reaction

The Appel reaction provides a mild and efficient method for converting the primary alcohol to the corresponding bromide.

Experimental Protocol: Appel Reaction

-

Materials:

-

(tetrahydro-2H-pyran-3-yl)methanol

-

Triphenylphosphine (PPh₃)

-

Carbon tetrabromide (CBr₄)

-

Dichloromethane (DCM)

-

-

Procedure:

-

To a solution of (tetrahydro-2H-pyran-3-yl)methanol (1.0 eq) and carbon tetrabromide (1.05 eq) in dichloromethane, add triphenylphosphine (1.05 eq) portion-wise under ice-cooling.

-

Allow the reaction mixture to stir at room temperature for 1 hour.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by silica gel chromatography to obtain 3-(Bromomethyl)tetrahydro-2H-pyran. A patent for a similar compound, 5-(bromomethyl)-2-propyltetrahydro-2H-pyran, reports a yield of 78.7% using this method.[7]

-

Applications in Drug Discovery and Medicinal Chemistry

The tetrahydropyran (THP) moiety is a privileged scaffold in drug discovery, often used as a bioisostere for cyclohexane to improve physicochemical properties such as solubility and metabolic stability. 3-(Bromomethyl)tetrahydro-2H-pyran serves as a key building block for introducing this valuable scaffold into a wide range of biologically active molecules.

Role as a Versatile Building Block

The reactive bromomethyl group readily undergoes nucleophilic substitution reactions, allowing for the covalent attachment of the tetrahydropyran-3-ylmethyl group to various molecular scaffolds. This makes it a valuable tool for structure-activity relationship (SAR) studies and lead optimization in drug discovery programs.

Application in the Synthesis of Kinase Inhibitors

The tetrahydropyran ring has been incorporated into kinase inhibitors. For instance, 3,6-dihydro-2H-pyran has been used as a morpholine replacement in ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR), demonstrating equivalent potency and selectivity.[8][9] While a direct synthesis of an mTOR inhibitor using 3-(Bromomethyl)tetrahydro-2H-pyran is not explicitly detailed in the searched literature, its utility as a building block for such scaffolds is highly plausible.

Use in the Development of PROTACs

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of target proteins. The linker connecting the target protein binder and the E3 ligase ligand is crucial for PROTAC efficacy. Alkyl and ether-based linkers, including those containing tetrahydropyran, are used to optimize the physicochemical properties and degradation efficiency of PROTACs.[10][11] A similar compound, 2-(3-Bromopropoxy)tetrahydro-2H-pyran, is explicitly described as a PROTAC linker.[12] This highlights the potential of 3-(Bromomethyl)tetrahydro-2H-pyran to be used in the synthesis of novel PROTACs.

Potential in the Development of GPCR Modulators

G protein-coupled receptors (GPCRs) are a major class of drug targets. The discovery of novel ligands, including allosteric modulators, is an active area of research.[13][14][15] The tetrahydropyran scaffold can be found in molecules targeting GPCRs. The ability to introduce the tetrahydropyran moiety using 3-(Bromomethyl)tetrahydro-2H-pyran makes it a relevant building block for the synthesis of new GPCR ligands.

Visualizing Synthetic and Application Workflows

Synthesis Workflow

The following diagram illustrates the two-step synthesis of 3-(Bromomethyl)tetrahydro-2H-pyran from its corresponding aldehyde precursor.

Caption: Synthetic pathway for 3-(Bromomethyl)tetrahydro-2H-pyran.

General Application in Drug Discovery

This diagram outlines a generalized workflow for utilizing 3-(Bromomethyl)tetrahydro-2H-pyran as a building block in a drug discovery program.

Caption: Role in a typical drug discovery workflow.

Conclusion

3-(Bromomethyl)tetrahydro-2H-pyran is a commercially available and synthetically accessible building block of significant interest to the pharmaceutical and life sciences research communities. Its utility in introducing the beneficial tetrahydropyran scaffold into a diverse range of molecules makes it a valuable tool in the development of new therapeutics, including kinase inhibitors, PROTACs, and GPCR modulators. The straightforward synthesis from its corresponding alcohol via the Appel reaction further enhances its appeal for both small-scale and large-scale applications.

References

- 1. 3-(Bromomethyl)tetrahydro-2H-pyran|CAS 116131-44-3 [benchchem.com]

- 2. 2-(Bromomethyl)tetrahydro-2H-pyran 98 34723-82-5 [sigmaaldrich.com]

- 3. benchchem.com [benchchem.com]

- 4. chemscene.com [chemscene.com]

- 5. 3-(Bromomethyl)tetrahydro-2H-pyran | 116131-44-3 [sigmaaldrich.com]

- 6. (TETRAHYDRO-PYRAN-3-YL)-METHANOL synthesis - chemicalbook [chemicalbook.com]

- 7. EP3228617A1 - Production method for tetrahydro-2h-pyran derivative - Google Patents [patents.google.com]

- 8. Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. frontiersin.org [frontiersin.org]

- 14. Discovery of new GPCR ligands to illuminate new biology - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Alkylation of Phenols with 3-(Bromomethyl)tetrahydro-2H-pyran

For Researchers, Scientists, and Drug Development Professionals

Introduction

The alkylation of phenols to form aryl ethers is a fundamental transformation in organic synthesis, with wide-ranging applications in medicinal chemistry and materials science. The introduction of a tetrahydropyran (THP) moiety, in particular, can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. This document provides detailed application notes and protocols for the O-alkylation of phenols using 3-(bromomethyl)tetrahydro-2H-pyran, a versatile reagent for introducing the 3-(tetrahydro-2H-pyran-3-yl)methyl group. This reaction typically proceeds via a Williamson ether synthesis, an SN2 reaction between a phenoxide ion and an alkyl halide.[1][2][3] The resulting 3-(phenoxymethyl)tetrahydro-2H-pyran derivatives are of significant interest in drug discovery, with reported activities including anticancer and kinase inhibition.[2][4]

Data Presentation

The following table summarizes the reaction conditions and yields for the alkylation of various substituted phenols with 3-(bromomethyl)tetrahydro-2H-pyran derivatives, based on literature findings.

| Phenol Derivative | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 4-Ethoxy-2,3-difluorophenol | 5-(Bromomethyl)-2-propyltetrahydro-2H-pyran | K₂CO₃ | DMF | 70 | 5 | Not Specified | [1] |

| Phenol | 3-(Bromomethyl)tetrahydro-2H-pyran | K₂CO₃ | Acetonitrile | Reflux | 12 | 85 | Hypothetical Example |

| 4-Nitrophenol | 3-(Bromomethyl)tetrahydro-2H-pyran | Cs₂CO₃ | DMF | 80 | 6 | 92 | Hypothetical Example |

| 2-Methylphenol (o-cresol) | 3-(Bromomethyl)tetrahydro-2H-pyran | NaH | THF | 60 | 8 | 78 | Hypothetical Example |

| 4-Methoxyphenol | 3-(Bromomethyl)tetrahydro-2H-pyran | K₂CO₃ | Acetone | Reflux | 10 | 88 | Hypothetical Example |

Note: Some data points in this table are representative examples based on typical Williamson ether synthesis conditions, as specific literature data for a wide range of phenols with 3-(bromomethyl)tetrahydro-2H-pyran is limited.

Experimental Protocols

General Protocol for the Alkylation of Phenols with 3-(Bromomethyl)tetrahydro-2H-pyran

This protocol is based on the principles of the Williamson ether synthesis and is adapted from a documented procedure.[1]

Materials:

-

Substituted phenol (1.0 equiv)

-

3-(Bromomethyl)tetrahydro-2H-pyran derivative (1.0 - 1.2 equiv)

-

Potassium carbonate (K₂CO₃), anhydrous (2.0 equiv)

-

N,N-Dimethylformamide (DMF), anhydrous

Procedure:

-

To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted phenol (1.0 equiv) and anhydrous potassium carbonate (2.0 equiv).

-

Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a suitable concentration (e.g., 0.1-0.5 M).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

-

Add the 3-(bromomethyl)tetrahydro-2H-pyran derivative (1.0 - 1.2 equiv) to the reaction mixture.

-

Heat the reaction mixture to 70°C and stir for 5 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).

-

Combine the organic layers, wash with water and then with brine to remove any remaining DMF and inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography to yield the pure 3-(phenoxymethyl)tetrahydro-2H-pyran derivative.

Mandatory Visualizations

Reaction Workflow

Caption: General workflow for the Williamson ether synthesis of 3-(phenoxymethyl)tetrahydro-2H-pyran derivatives.

PI3K/Akt/mTOR Signaling Pathway

Derivatives of tetrahydropyran have been investigated as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival, and is often dysregulated in cancer.[4][5]

Caption: The PI3K/Akt/mTOR signaling pathway and a potential point of inhibition by pyran derivatives.

Applications in Drug Development

The 3-(phenoxymethyl)tetrahydro-2H-pyran scaffold is a valuable pharmacophore in modern drug discovery. The tetrahydropyran ring is often used as a bioisostere for other cyclic systems, such as morpholine or piperidine, and can improve metabolic stability and aqueous solubility.[4]

-

Anticancer Agents: A significant area of application for pyran derivatives is in oncology.[2] As mentioned, compounds bearing the tetrahydropyran moiety have been designed as inhibitors of the PI3K/Akt/mTOR pathway, a key signaling cascade implicated in many human cancers.[4][5] By inhibiting key kinases in this pathway, such as mTOR, these compounds can halt the uncontrolled cell growth and proliferation characteristic of cancer cells.

-

Kinase Inhibitors: Beyond mTOR, the structural features of 3-(phenoxymethyl)tetrahydro-2H-pyran derivatives make them suitable scaffolds for the design of inhibitors targeting other kinases. The ether linkage provides a flexible yet stable connection to a phenolic moiety, which can be tailored to interact with the ATP-binding site or allosteric pockets of various kinases.

-

Other Therapeutic Areas: The versatility of the pyran scaffold has led to its exploration in a wide range of therapeutic areas, including the development of antibacterial, antiviral, and anti-inflammatory agents. The specific substitution pattern on both the phenyl and tetrahydropyran rings can be modified to optimize potency and selectivity for a given biological target.

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. All laboratory work should be conducted in a safe and controlled environment by trained personnel.

References

- 1. organic-synthesis.com [organic-synthesis.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. francis-press.com [francis-press.com]

- 5. O-Alkylation of phenol derivatives via a nucleophilic substitution - Green Chemistry (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for Ether Synthesis using 3-(Bromomethyl)tetrahydro-2H-pyran

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Williamson ether synthesis is a cornerstone of organic chemistry, providing a reliable and versatile method for the preparation of both symmetrical and unsymmetrical ethers. The reaction proceeds via an SN2 mechanism, involving the reaction of an alkyl halide with an alkoxide, generated in situ from an alcohol or phenol. 3-(Bromomethyl)tetrahydro-2H-pyran is a primary alkyl bromide, making it an excellent candidate for the Williamson ether synthesis, as primary alkyl halides are less prone to competing elimination reactions.[1][2] This document provides a detailed protocol for the synthesis of ethers using 3-(bromomethyl)tetrahydro-2H-pyran with various alcohols and phenols, along with relevant data and visualizations.

Reaction Scheme and Mechanism

The overall reaction involves the deprotonation of an alcohol or phenol to form a nucleophilic alkoxide or phenoxide, which then displaces the bromide ion from 3-(bromomethyl)tetrahydro-2H-pyran in an SN2 reaction to form the desired ether.

Caption: General reaction scheme for the Williamson ether synthesis using 3-(bromomethyl)tetrahydro-2H-pyran.

Experimental Protocols

This section provides a general protocol for the synthesis of ethers from alcohols and phenols with 3-(bromomethyl)tetrahydro-2H-pyran. The choice of base and solvent will depend on the pKa of the alcohol or phenol.

Protocol 1: Synthesis of Ethers from Aliphatic Alcohols

Materials:

-

3-(Bromomethyl)tetrahydro-2H-pyran

-

Aliphatic alcohol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Septum and nitrogen inlet

-

Syringes

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add the aliphatic alcohol (1.0 eq) and anhydrous DMF or THF (to make a 0.5 M solution).

-

Formation of Alkoxide: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. The reaction should be performed in a well-ventilated fume hood.

-

Reaction with Alkyl Halide: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. Add 3-(bromomethyl)tetrahydro-2H-pyran (1.1 eq) dropwise via syringe.

-

Reaction Monitoring: Heat the reaction mixture to 50-70 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-12 hours.[5]

-

Workup: Cool the reaction to room temperature and cautiously quench with saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and add diethyl ether and water. Separate the layers.

-

Extraction: Extract the aqueous layer with diethyl ether (2x). Combine the organic layers.

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of Ethers from Phenols

Materials:

-

3-(Bromomethyl)tetrahydro-2H-pyran

-

Phenol

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone or Acetonitrile

-

Ethyl acetate

-

Water

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the phenol (1.0 eq), anhydrous potassium carbonate (2.0 eq), and acetone or acetonitrile (to make a 0.5 M solution).

-

Reaction with Alkyl Halide: Add 3-(bromomethyl)tetrahydro-2H-pyran (1.2 eq) to the mixture.

-

Reaction Monitoring: Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 4-24 hours.

-

Workup: Cool the reaction to room temperature and filter off the potassium carbonate. Wash the solid with acetone or acetonitrile.

-

Concentration: Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Data Summary

The following table provides a summary of typical reaction conditions for the Williamson ether synthesis with a primary alkyl bromide like 3-(bromomethyl)tetrahydro-2H-pyran. Yields are estimates based on general Williamson ether synthesis literature and may vary depending on the specific substrate.

| Substrate Type | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) | Estimated Yield (%) |

| Primary Alcohol | NaH | DMF, THF | 25-70 | 2-12 | 70-95 |

| Secondary Alcohol | NaH | DMF, THF | 50-80 | 6-24 | 50-80 |

| Phenol | K₂CO₃, Cs₂CO₃ | Acetone, Acetonitrile | Reflux | 4-24 | 80-98 |

| Thiophenol | K₂CO₃, Et₃N | DMF, Acetonitrile | 25-50 | 1-6 | 85-99 |

Experimental Workflow

Caption: A generalized experimental workflow for the synthesis of ethers using 3-(bromomethyl)tetrahydro-2H-pyran.

Conclusion

The Williamson ether synthesis is a robust and highly adaptable method for the preparation of a wide array of ethers. 3-(Bromomethyl)tetrahydro-2H-pyran, as a primary alkyl halide, is an ideal substrate for this reaction, promising high yields and minimal side products when reacted with a variety of alcohols and phenols. The protocols provided herein offer a solid foundation for researchers to synthesize novel ether derivatives for applications in drug discovery and materials science. Careful selection of base and solvent is crucial for optimizing reaction conditions for specific substrates.

References

Application Notes and Protocols: 3-(Bromomethyl)tetrahydro-2H-pyran as a Synthetic Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Bromomethyl)tetrahydro-2H-pyran is a versatile synthetic intermediate primarily utilized for the introduction of the tetrahydropyran-3-ylmethyl moiety into a variety of molecules. The tetrahydropyran (THP) ring is a prevalent structural motif in numerous natural products and pharmacologically active compounds. The presence of a bromomethyl group provides a reactive handle for nucleophilic substitution, allowing for the stable incorporation of this cyclic ether scaffold. While the related 2-tetrahydropyranyl (THP) ether, formed from dihydropyran, is a classic protecting group for alcohols, the tetrahydropyran-3-ylmethyl group, installed using 3-(bromomethyl)tetrahydro-2H-pyran, forms a robust ether linkage that is not typically employed as a temporary protecting group due to the harsher conditions required for its cleavage. These application notes provide detailed protocols for the use of 3-(bromomethyl)tetrahydro-2H-pyran as a synthetic building block and discuss the stability of the resulting ether linkage.

Data Presentation: Reaction Conditions for Introduction of the Tetrahydropyran-3-ylmethyl Group

The following table summarizes typical reaction conditions for the alkylation of various nucleophiles with 3-(bromomethyl)tetrahydro-2H-pyran.

| Nucleophile | Reagents and Conditions | Solvent | Yield (%) | Reference |

| Phenol | K₂CO₃, 70 °C, 5 h | DMF | 59.6% | [1] |

| Alcohol | NaH, rt to 60 °C | THF or DMF | 85-95% | General |

| Thiol | NaH or K₂CO₃, rt | THF or DMF | 80-95% | General |

| Amine | K₂CO₃ or Et₃N, 50-80 °C | DMF or CH₃CN | 70-90% | General |

Experimental Protocols

Protocol 1: Synthesis of Aryl-tetrahydropyran-3-ylmethyl Ethers

This protocol is adapted from a procedure for the synthesis of trans-5-((4-ethoxy-2,3-difluorophenoxy)methyl)-2-propyltetrahydro-2H-pyran.[1]

Materials:

-

3-(Bromomethyl)tetrahydro-2H-pyran

-

Substituted phenol (e.g., 4-ethoxy-2,3-difluorophenol)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Toluene

-

Water

-

Saturated brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of the substituted phenol (1.0 eq) in DMF, add potassium carbonate (1.0-1.5 eq).

-

Add 3-(bromomethyl)tetrahydro-2H-pyran (1.0-1.2 eq) to the mixture.

-

Heat the reaction mixture to 70 °C and stir for 5 hours.

-